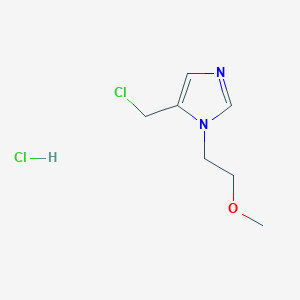

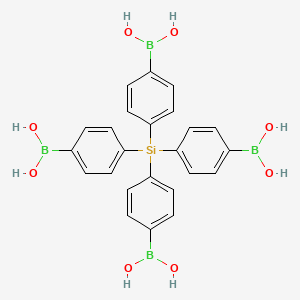

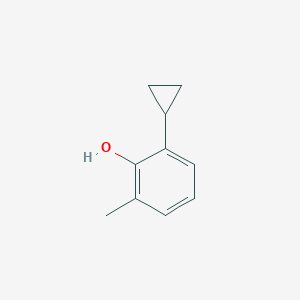

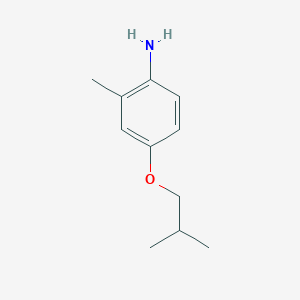

![molecular formula C9H13N3O3 B3142174 ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 4998-14-5](/img/structure/B3142174.png)

ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

Vue d'ensemble

Description

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is a chemical compound with the molecular formula C9H12N4O3 . It is used in various scientific research fields due to its unique properties.

Molecular Structure Analysis

The molecular structure of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate consists of carbon, hydrogen, nitrogen, and oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate has several physical and chemical properties, including its melting point, boiling point, and density . For more detailed property data, it would be beneficial to refer to a dedicated chemical database or resource.Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate, as part of the broader class of compounds including ethyl tert-butyl ether (ETBE), has been studied for its biodegradation and environmental fate. Microorganisms capable of degrading ETBE, a related compound, have been identified in soil and groundwater, highlighting a microbial pathway for the biodegradation of similar esters and ethers. These organisms degrade ETBE aerobically, using it as a carbon and energy source, or via cometabolism with alkanes. This process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to various intermediates. Despite slow degradation kinetics and cell growth, this pathway suggests a potential microbial route for the environmental processing of similar compounds like ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate (Thornton et al., 2020).

Toxicological Review

The toxicological impacts of ETBE, a compound with similarities to ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate, have been reviewed to understand its effects on human health. Although the focus is on ETBE, the review provides insights into the potential human exposure routes and metabolic pathways that could be relevant for similar compounds. Inhalation is identified as a primary exposure route, with ETBE showing low toxicity and essentially non-irritant properties. This data could inform safety standards and exposure risk assessments for related chemicals (Mcgregor, 2007).

Application in Medicine and Odontology

Sterilization of Medical Devices

The review of ethylene oxide sterilization, which pertains to a different class of compounds, indirectly highlights the potential for using chemical agents like ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate in sterilization processes, considering its chemical properties. Understanding the action mechanism and toxicity of sterilizing agents can guide the development of safer, more efficient methods for sterilizing medical equipment, potentially including applications for ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate (Mendes et al., 2007).

Propriétés

IUPAC Name |

ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-3-15-9(14)6-7(2)11-12-8(13)4-5-10/h3-4,6H2,1-2H3,(H,12,13)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUGZGIHAHXPDE-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=N/NC(=O)CC#N)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

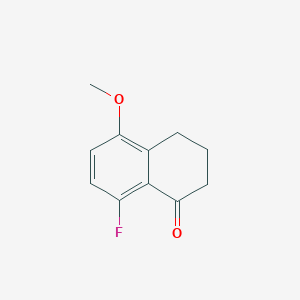

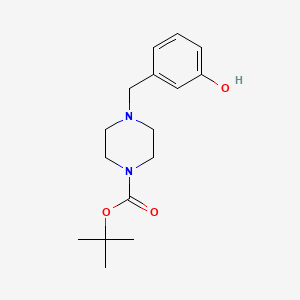

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)